molecular formula C6H10O3 B1600431 4-oxobutyl acetate CAS No. 6564-95-0

4-oxobutyl acetate

Cat. No.: B1600431
CAS No.: 6564-95-0
M. Wt: 130.14 g/mol
InChI Key: OZTUJRSHRYXRFW-UHFFFAOYSA-N
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Description

It is a colorless liquid with a molecular weight of 130.14 g/mol . This compound is used in various chemical reactions and has applications in different scientific fields.

Chemical Reactions Analysis

4-Oxobutyl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Oxobutyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxobutyl acetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

4-oxobutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(8)9-5-3-2-4-7/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTUJRSHRYXRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451574
Record name 4-acetoxybutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6564-95-0
Record name 4-acetoxybutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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